Benzyl 4-aminopiperidine-1-carboxylate
Overview
Description
Benzyl 4-aminopiperidine-1-carboxylate is a chemical compound that is part of the piperidine family, which is a group of organic compounds characterized by a six-membered ring containing five methylene groups and one amine group. Piperidine derivatives are of significant interest due to their presence in many biologically active molecules and pharmaceuticals.
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various methods. For instance, the synthesis of 4-benzyl-4-aminopiperidines can be performed by the addition of Grignard reagents to N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine, as described in one of the studies . Another method involves the regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides to yield trans-3-amino-1-benzylpiperidin-4-ols . These methods highlight the versatility and the potential for structural diversity in the synthesis of piperidine derivatives.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using X-ray crystallography, as demonstrated in a study where the regio- and stereoselectivity of Pd(II)-catalyzed arylation and benzylation of carboxamides were confirmed by the X-ray structures of representative compounds . The molecular structure is crucial for understanding the reactivity and potential interactions of the compound with biological targets.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including arylation, benzylation, acetoxylation, and alkoxylation, often facilitated by catalysis. For example, a bidentate directing group, 4-amino-2,1,3-benzothiadiazole, was used for Pd(II)-catalyzed C-H activation/functionalization of carboxamides . These reactions are essential for the functionalization of the piperidine core and for the creation of compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents on the piperidine ring can significantly alter these properties. For instance, the introduction of a benzyl group can increase the lipophilicity of the molecule, which may affect its pharmacokinetic properties . Additionally, the electronic properties of these compounds can be studied using computational methods such as DFT calculations to predict reactivity and interactions with biological targets .
Scientific Research Applications
Electrochemical Oxidation in Synthesis
- Benzyl 4-aminopiperidine-1-carboxylate is utilized in the synthesis of carboxylic acids. An electrochemical method using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) as a mediator efficiently converts various substrates, including benzylic ones, into corresponding carboxylic acids. This method is noted for its mild conditions and retention of stereochemistry, as demonstrated in synthesizing a precursor to levetiracetam, an epilepsy medication (Rafiee et al., 2018).
Synthesis of Pharmaceutical Compounds
- The compound has been employed in the synthesis of various pharmaceuticals. For instance, it's used in creating alpha- and beta-adrenergic antagonists, demonstrating the compound's versatility in medicinal chemistry (Mauleón et al., 1989).
- It's also a key intermediate in synthesizing Jak3 inhibitors, highlighting its role in developing targeted therapies (Chen Xin-zhi, 2011).
Exploration in Peptide Chemistry
- Benzyl 4-aminopiperidine-1-carboxylate is used in peptide chemistry, such as in the study of Grb2 SH2 domain-binding tripeptides. This demonstrates its utility in understanding and potentially manipulating protein interactions (Kang et al., 2007).
In Organic Synthesis
- The compound finds application in organic synthesis, such as in the rapid synthesis of benzyl-aminopiperidines, which are valuable in various chemical transformations (Caldwell & Collins, 2006).
- It is also instrumental in creating 1,4-benzodiazepine derivatives, showcasing its importance in the synthesis of complex organic molecules (Wang et al., 2008).
Safety And Hazards
properties
IUPAC Name |
benzyl 4-aminopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIQGSYCCNQAGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591251 | |
Record name | Benzyl 4-aminopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-aminopiperidine-1-carboxylate | |
CAS RN |
120278-07-1 | |
Record name | Benzyl 4-aminopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-1-carbobenzoxypiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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